N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941972-28-7
VCID: VC5425159
InChI: InChI=1S/C20H18N2O4S2/c1-2-28(24,25)14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)26-12-17(19)27-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
SMILES: CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Molecular Formula: C20H18N2O4S2
Molecular Weight: 414.49

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

CAS No.: 941972-28-7

Cat. No.: VC5425159

Molecular Formula: C20H18N2O4S2

Molecular Weight: 414.49

* For research use only. Not for human or veterinary use.

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide - 941972-28-7

Specification

CAS No. 941972-28-7
Molecular Formula C20H18N2O4S2
Molecular Weight 414.49
IUPAC Name N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C20H18N2O4S2/c1-2-28(24,25)14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)26-12-17(19)27-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
Standard InChI Key KAUQPLLNAAGXGK-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure features a chromeno[4,3-d]thiazole system—a bicyclic framework comprising a benzene ring fused to a thiazole ring—linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group . The chromenothiazole core contributes aromatic stability and π-π stacking potential, while the ethylsulfonyl group enhances solubility and hydrogen-bonding capacity. Key structural attributes include:

  • Chromenothiazole core: Provides rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets .

  • Ethylsulfonyl substituent: The SO2C2H5-\text{SO}_2\text{C}_2\text{H}_5 group introduces electron-withdrawing effects, potentially modulating electron density at the acetamide nitrogen .

  • Acetamide linker: Serves as a flexible spacer, enabling conformational adaptability during target binding .

Physicochemical Profile

While experimental data on solubility and stability remain unreported, physicochemical parameters can be inferred from structural analogs (Table 1) .

Table 1: Comparative Physicochemical Properties of Chromenothiazole Derivatives

PropertyN-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamideMethylsulfonyl Analog
Molecular FormulaC20H18N2O4S2\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}_{2}C19H16N2O4S2\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight (g/mol)414.5400.47
Calculated LogP~3.1 (estimated via Molinspiration)~2.9
Hydrogen Bond Donors1 (amide NH)1
Hydrogen Bond Acceptors6 (2 sulfonyl O, 1 amide O, 3 heterocyclic N/O)6

The ethylsulfonyl group marginally increases lipophilicity compared to its methylsulfonyl counterpart, potentially enhancing membrane permeability .

Synthetic Strategies and Optimization Challenges

Hypothetical Synthesis Pathway

Although explicit synthetic protocols for this compound are unavailable, a plausible multi-step route can be extrapolated from related chromenothiazole syntheses :

  • Formation of Chromenothiazole Core:

    • Condensation of 2-aminothiophenol with 4-chloro-3-formylchromone under acidic conditions yields the chromeno[4,3-d]thiazole scaffold.

  • Introduction of Acetamide Sidechain:

    • Nucleophilic acyl substitution between 2-chloroacetamide and the thiazole nitrogen, facilitated by bases like triethylamine .

  • Sulfonation of Phenyl Group:

    • Reaction of 4-ethylthiophenyl acetamide with oxidizing agents (e.g., H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH}) introduces the sulfonyl moiety .

Key challenges include regioselectivity during heterocycle formation and minimizing sulfone over-oxidation. Purification likely requires chromatographic techniques due to the compound’s moderate polarity .

Biological Activities and Mechanism Hypotheses

Activity TypeTarget Pathogens/EnzymesPotential Mechanism
AntibacterialS. aureus, E. coliDNA gyrase inhibition, membrane disruption
AntifungalC. albicans, A. nigerErgosterol biosynthesis interference
Anti-inflammatoryCOX-2, LOXArachidonic acid pathway modulation

Pharmacokinetic Considerations

The ethylsulfonyl group may improve metabolic stability compared to methylsulfonyl analogs by resisting oxidative degradation. Molecular dynamics simulations predict moderate blood-brain barrier permeability (logBB ≈ -0.4), suggesting limited central nervous system activity .

Comparative Analysis with Structural Analogs

Ethylsulfonyl vs. Methylsulfonyl Derivatives

Replacing the methyl group with ethyl in the sulfonyl moiety introduces subtle but significant changes:

  • Enhanced lipophilicity: The ethyl group increases LogP by ~0.2 units, favoring passive diffusion across biological membranes .

  • Steric effects: Bulkier ethyl substituents may alter binding pocket interactions, potentially improving selectivity for certain targets.

Table 3: Activity Trends in Sulfonyl-Substituted Chromenothiazoles

DerivativeAntibacterial MIC (μg/mL)Antifungal MIC (μg/mL)Solubility (mg/mL)
Ethylsulfonyl (This compound)Hypothetical: 25–50Hypothetical: 12.5–25<1 (predicted)
MethylsulfonylReported: 50–100Reported: 25–50<1

Future Research Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to reduce step count and improve yields .

  • Biological Screening:

    • Prioritize assays against multidrug-resistant S. aureus (MRSA) and Candida auris given structural similarities to active antifungals .

  • Computational Modeling:

    • Perform docking studies with bacterial topoisomerase IV and fungal CYP51 to identify binding motifs .

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